molecular formula C12H4Cl6O2S2 B14514720 3,3'-Disulfanediylbis(2,4,6-trichlorophenol) CAS No. 63478-45-5

3,3'-Disulfanediylbis(2,4,6-trichlorophenol)

Cat. No.: B14514720
CAS No.: 63478-45-5
M. Wt: 457.0 g/mol
InChI Key: VQWJJYYJMOPBCJ-UHFFFAOYSA-N
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Description

3,3'-Disulfanediylbis(2,4,6-trichlorophenol) is a symmetrical dimeric compound consisting of two 2,4,6-trichlorophenol moieties linked by a disulfanediyl (-S-S-) bridge. The disulfide bridge introduces redox sensitivity, enabling reversible cleavage under reducing conditions, which may influence its stability and biological activity .

Properties

CAS No.

63478-45-5

Molecular Formula

C12H4Cl6O2S2

Molecular Weight

457.0 g/mol

IUPAC Name

2,4,6-trichloro-3-[(2,4,6-trichloro-3-hydroxyphenyl)disulfanyl]phenol

InChI

InChI=1S/C12H4Cl6O2S2/c13-3-1-5(15)11(7(17)9(3)19)21-22-12-6(16)2-4(14)10(20)8(12)18/h1-2,19-20H

InChI Key

VQWJJYYJMOPBCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)SSC2=C(C=C(C(=C2Cl)O)Cl)Cl)Cl)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Disulfanediylbis(2,4,6-trichlorophenol) typically involves the reaction of 2,4,6-trichlorophenol with sulfur-containing reagents. One common method is the oxidative coupling of 2,4,6-trichlorophenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of 3,3’-Disulfanediylbis(2,4,6-trichlorophenol) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3’-Disulfanediylbis(2,4,6-trichlorophenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’-Disulfanediylbis(2,4,6-trichlorophenol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Disulfanediylbis(2,4,6-trichlorophenol) involves its interaction with cellular components. The disulfide bond can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can damage cellular structures. Additionally, the compound can interact with proteins and enzymes, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

2,2'-Sulfanediylbis(4,6-dichlorophenol)

  • Structure: Single sulfur (-S-) bridge connecting two 4,6-dichlorophenol groups.
  • Formula : C₁₂H₆Cl₄O₂S.
  • Key Differences: Reduced chlorination (two Cl per ring vs. three in the target compound). Monosulfide bridge (less redox-active than disulfide). Lower molecular weight (MW ≈ 356 g/mol vs. ~448 g/mol for the disulfide analog).
  • Implications : Higher chlorination in the target compound enhances lipophilicity and antimicrobial potency but reduces aqueous solubility .

4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A)

  • Structure: Two phenol groups linked by a methyl-bridged isopropyl group.
  • Key Differences: No chlorine substituents; methyl groups dominate. Higher thermal stability due to the inert hydrocarbon bridge.
  • Implications: The disulfide bridge in the target compound introduces redox sensitivity absent in bisphenol A, limiting its use in high-temperature applications but enabling controlled release in biomedical contexts .

4,4'-Sulfonyldiphenol (Bisphenol S)

  • Structure: Sulfonyl (-SO₂-) bridge connecting two phenol groups.
  • Key Differences :
    • Sulfonyl group is electron-withdrawing, increasing acidity compared to disulfide.
    • Higher chemical stability due to the robust sulfone bridge.
  • Implications: The target compound’s disulfide bridge offers reversible reactivity, whereas bisphenol S is more resistant to degradation .

Chlorinated Phenolic Derivatives

2,4,6-Trichlorophenol

  • Structure: Monomeric trichlorophenol.
  • Key Differences :
    • Lacks a bridging group; smaller molecular size.
    • Higher volatility and acute toxicity compared to dimeric forms.
  • Implications : Dimerization via disulfide reduces volatility and may modulate toxicity profiles .

Dipotassium 2,2'-Methylenebis[3,4,6-Trichlorophenolate]

  • Structure: Methylene (-CH₂-) bridge linking two trichlorophenol groups, as a dipotassium salt.
  • Key Differences :
    • Ionic form enhances water solubility.
    • Methylene bridge lacks redox activity.
  • Implications : The target compound’s disulfide bridge provides unique redox-dependent behavior, while the methylene analog is more suited for aqueous formulations .

Comparative Data Table

Compound Bridging Group Chlorination (per ring) Molecular Weight (g/mol) Key Properties
3,3'-Disulfanediylbis(2,4,6-trichlorophenol) -S-S- 3 Cl ~448 Redox-sensitive, antimicrobial
2,2'-Sulfanediylbis(4,6-dichlorophenol) -S- 2 Cl ~356 Moderate lipophilicity
Bisphenol A -C(CH₃)₂- 0 Cl 228 Thermally stable, endocrine disruptor
Bisphenol S -SO₂- 0 Cl 250 Acidic, high chemical stability
2,4,6-Trichlorophenol None 3 Cl 197 Volatile, acute toxicity
Dipotassium methylenebis(trichlorophenolate) -CH₂- 3 Cl ~437 Water-soluble, non-redox-active

Biological Activity

3,3'-Disulfanediylbis(2,4,6-trichlorophenol) is a compound that has garnered attention due to its potential biological activities and implications for human health and environmental safety. This article delves into the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

3,3'-Disulfanediylbis(2,4,6-trichlorophenol) is a derivative of trichlorophenol, characterized by the presence of disulfide linkages. The molecular formula is C12H8Cl6O2S2C_{12}H_8Cl_6O_2S_2, and it possesses significant chlorinated aromatic properties that contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of 3,3'-Disulfanediylbis(2,4,6-trichlorophenol) is primarily attributed to its ability to interact with cellular components:

  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in various cell types, leading to cellular damage and apoptosis.
  • Enzyme Inhibition : It can inhibit key enzymes involved in detoxification processes, potentially leading to accumulation of harmful metabolites.
  • Genotoxicity : Studies have indicated that exposure to this compound may result in DNA damage, contributing to carcinogenic potential.

Toxicological Profile

The toxicological effects of 3,3'-Disulfanediylbis(2,4,6-trichlorophenol) have been assessed through various in vivo and in vitro studies. Below is a summary of findings from notable studies:

Study TypeOrganism/Cell LineObservationsReference
In VitroHuman Hepatoma CellsInduction of apoptosis via ROS generation
In VivoMale RatsIncreased incidence of liver tumors
In VivoMiceGenotoxic effects observed; DNA damage

Case Studies

  • Carcinogenic Potential : A significant case-control study highlighted the association between exposure to chlorinated phenols and increased risk of soft tissue sarcoma. The study indicated an odds ratio of 7.2 for individuals exposed to 2,4,6-trichlorophenol in occupational settings such as tanneries .
  • Ecotoxicology : Research assessing the impact on aquatic life revealed that chlorophenols exhibit moderate toxicity to fish and invertebrates. The 48-hour LC50 values indicate harmful effects at low concentrations .

Environmental Impact

The environmental persistence of 3,3'-Disulfanediylbis(2,4,6-trichlorophenol) raises concerns regarding its bioaccumulation in aquatic ecosystems. Its degradation products may also retain toxic properties that affect wildlife and human health through the food chain.

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